![molecular formula C28H38F3NO3 B13391198 [(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13391198.png)
[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fast blue B fluoroborate is a synthetic compound widely used in various scientific fields. It is known for its application as a fluorescent dye, particularly in histochemistry and neuroanatomy. The compound is characterized by its ability to bind to specific biological structures, making it a valuable tool for researchers studying cellular and molecular processes.
准备方法
Synthetic Routes and Reaction Conditions
Fast blue B fluoroborate is typically synthesized through a diazotization reaction. The process involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with a suitable substrate to produce the desired dye. The reaction conditions often require a controlled temperature and pH to ensure the stability of the diazonium intermediate.
Industrial Production Methods
In industrial settings, the production of fast blue B fluoroborate involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is usually purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Fast blue B fluoroborate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the dye into its corresponding amine or other reduced forms.
Substitution: The aromatic structure of fast blue B fluoroborate allows for substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced compounds.
科学研究应用
Fast blue B fluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed as a fluorescent dye for staining and visualizing cellular structures.
Medicine: Utilized in diagnostic assays and imaging techniques to study disease mechanisms.
Industry: Applied in the manufacturing of dyes, pigments, and other chemical products.
作用机制
The mechanism of action of fast blue B fluoroborate involves its ability to bind to specific biological molecules, such as proteins and nucleic acids. This binding is often facilitated by the formation of covalent or non-covalent interactions, leading to the stabilization of the dye within the target structure. The fluorescent properties of the compound allow for the visualization of these interactions under appropriate lighting conditions.
相似化合物的比较
Fast blue B fluoroborate is often compared with other similar compounds, such as:
Fast blue BB: Another fluorescent dye with similar applications but different spectral properties.
Fast blue RR: Known for its use in histochemistry and neuroanatomy, with distinct staining characteristics.
Fast blue BB salt: Used as a general substrate for β-glycosidase, with applications in enzymatic assays.
The uniqueness of fast blue B fluoroborate lies in its specific binding properties and fluorescent characteristics, making it a preferred choice for certain research applications.
Conclusion
Fast blue B fluoroborate is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and ability to bind to biological structures make it an invaluable tool for researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
属性
分子式 |
C28H38F3NO3 |
|---|---|
分子量 |
493.6 g/mol |
IUPAC 名称 |
(13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl) N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C28H38F3NO3/c1-19(2)22-13-12-20(3)8-6-9-21(4)16-25(18-27(5,34)15-14-22)35-26(33)32-24-11-7-10-23(17-24)28(29,30)31/h7-8,10-11,14-17,19,22,25,34H,6,9,12-13,18H2,1-5H3,(H,32,33) |
InChI 键 |
JLDQWSQOYKXCQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)OC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
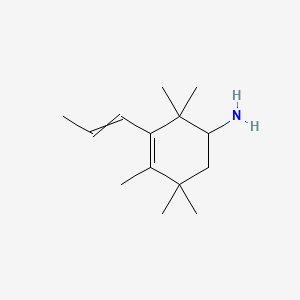
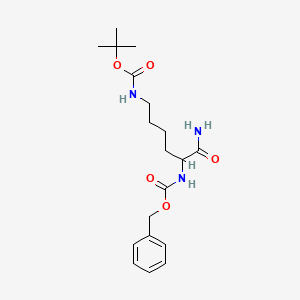

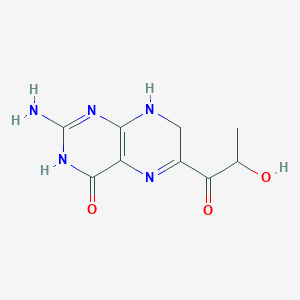
![[(1S)-1-(4-bromophenyl)ethyl]azanium](/img/structure/B13391168.png)
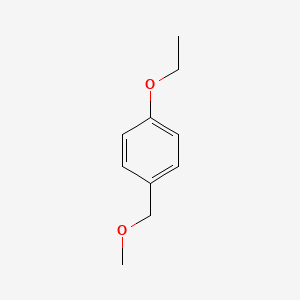
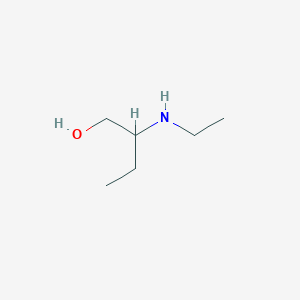
![[6-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13391188.png)
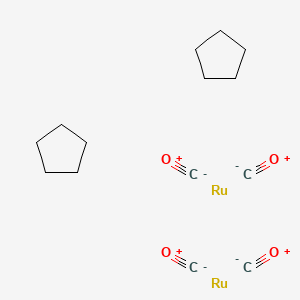
![1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13391193.png)
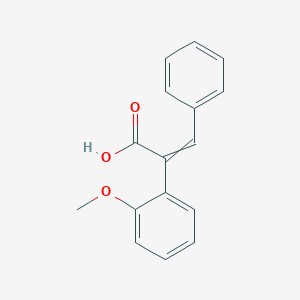
![3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride](/img/structure/B13391206.png)
